molecular formula C12H14N2OS B12330078 Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-

Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-

Cat. No.: B12330078
M. Wt: 234.32 g/mol
InChI Key: XGLXPENQCGXZNB-UHFFFAOYSA-N
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Description

Conceptual Framework of the Piperazine (B1678402) Scaffold in Heterocyclic Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is of paramount importance in the field of medicinal chemistry and is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds. nih.govresearchgate.net The flexibility of the piperazine core allows for the design and synthesis of new compounds with a wide array of pharmacological activities. nih.gov

The two nitrogen atoms in the piperazine ring provide sites for substitution, enabling the creation of diverse derivatives with tailored properties. This versatility has been exploited in the development of numerous therapeutic agents. researchgate.net The presence of the piperazine moiety can also improve the pharmacokinetic profile of a drug molecule, for instance by enhancing its solubility and bioavailability.

The significance of the piperazine scaffold is underscored by its presence in a multitude of approved drugs across various therapeutic areas. researchgate.net Researchers continue to explore this nucleus for the development of novel molecular entities, performing structural modifications to enhance efficacy and affinity for biological targets. researchgate.netjmchemsci.com

The Benzothiophene (B83047) Moiety: Its Synthetic Utility and Structural Significance in Organic Chemistry

Benzothiophene, an aromatic organic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.org This bicyclic heterocycle is a valuable building block in organic synthesis, particularly for creating larger, more complex bioactive molecules. wikipedia.orgnumberanalytics.com The benzothiophene scaffold is found in several pharmaceutical drugs, highlighting its medicinal importance. wikipedia.orgnih.gov

The synthesis of benzothiophene and its derivatives can be achieved through various methods, including the cyclization of substituted thiophenols or the reaction of alkyne-substituted bromobenzenes with sulfur-containing reagents. wikipedia.orgrsc.org Modern synthetic strategies involve transition metal catalysis, such as palladium or rhodium-catalyzed reactions, to construct the benzothiophene core with high efficiency and control over substitution patterns. rsc.org

Structurally, benzothiophene is a planar, aromatic system. Its electron-rich nature and ability to participate in π-conjugation make it a subject of interest in materials science, particularly for the development of organic semiconductors used in electronic devices like organic field-effect transistors (OFETs). numberanalytics.comresearchgate.net The structural properties of benzothiophene derivatives can be finely tuned through chemical modification, influencing their electronic and physical characteristics. researchgate.net

Chemical Significance of the Sulfoxide (B87167) Functional Group in Organosulfur Compounds

A sulfoxide is an organosulfur compound featuring a sulfinyl (>SO) functional group connected to two carbon atoms. wikipedia.org This polar functional group is a key intermediate in various organic reactions and is found in several important molecules. wikipedia.orgfiveable.me Sulfoxides are typically prepared by the oxidation of their corresponding sulfides. fiveable.me

The sulfur-oxygen bond in a sulfoxide is polar, with the sulfur atom carrying a partial positive charge and the oxygen atom a partial negative charge. fiveable.me The sulfur center is pyramidal, and when the two organic groups attached to it are different, the sulfur atom becomes a stereocenter, leading to the possibility of chirality. wikipedia.orgucla.edu This stereogenic nature is utilized in asymmetric synthesis, where chiral sulfoxides can act as auxiliaries to control the stereochemical outcome of reactions. fiveable.me

Sulfoxides can undergo various chemical transformations. They can be reduced back to sulfides or further oxidized to sulfones. wikipedia.orgfiveable.me The sulfoxide group, particularly in dimethyl sulfoxide (DMSO), can also act as a ligand in coordination chemistry, binding to transition metals through either the sulfur or the oxygen atom. wikipedia.orgwikipedia.org In organic synthesis, DMSO is employed as a mild oxidant in several named reactions, such as the Swern and Moffatt oxidations. wikipedia.org

Structural Overview of Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- within Related Chemical Structures

Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- is structurally characterized by the fusion of the three previously discussed moieties. A piperazine ring is attached at its nitrogen atom to the 4-position of a benzo[b]thiophene scaffold. The sulfur atom of the benzothiophene ring is oxidized to a sulfoxide.

This specific arrangement places the molecule within a larger family of arylpiperazine derivatives, which are extensively studied in medicinal chemistry. The core structure, 1-(Benzo[b]thiophen-4-yl)piperazine (B1287173), serves as a precursor or intermediate in the synthesis of more complex molecules. nih.govpharmaffiliates.com

The synthesis of such compounds often involves the reaction of a suitably substituted benzothiophene, such as 4-bromobenzo[b]thiophene, with piperazine or a piperazine derivative. chemicalbook.com The oxidation of the sulfur atom to form the sulfoxide can be a subsequent step. The combination of the benzothiophene-sulfoxide unit with the piperazine ring creates a unique chemical entity whose properties are a composite of its constituent parts, making it a target for further investigation in chemical and pharmaceutical research.

Properties

IUPAC Name

4-piperazin-1-yl-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-16-9-4-10-11(2-1-3-12(10)16)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLXPENQCGXZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CS(=O)C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of Aryl Sulfoxide Piperazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise connectivity and stereochemistry of "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of an aryl sulfoxide (B87167) piperazine (B1678402) provides a wealth of information based on the chemical shifts, integration, and coupling patterns of the protons. For the related precursor, 1-(1-Benzothiophen-4-yl)piperazine hydrochloride, the proton signals for the piperazine ring appear as broad singlets around 3.30 ppm and 3.61 ppm in DMSO-d6. chemicalbook.com The aromatic protons of the benzo[b]thiophene moiety exhibit distinct signals, for instance, a doublet at 6.97 ppm (J = 7.8 Hz) and a doublet of doublets at 7.32 ppm (J = 8.4, 7.8 Hz). chemicalbook.com

Upon oxidation of the sulfur atom to a sulfoxide in "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-", significant changes in the chemical shifts of the neighboring protons are expected. The electron-withdrawing nature of the sulfoxide group would typically induce a downfield shift in the signals of the adjacent aromatic protons of the benzo[b]thiophene ring. The exact chemical shifts and coupling constants would be critical in confirming the position of the sulfoxide group. Dynamic NMR studies on substituted piperazines have also shown that the piperazine ring can exist in different conformations, leading to complex signal patterns that can be resolved through temperature-dependent NMR experiments. nih.gov

Table 1: Representative ¹H NMR Data for Related Aryl Piperazine Compounds

Compound Solvent Chemical Shifts (δ ppm) and Coupling Constants (J Hz)
1-(1-Benzothiophen-4-yl)piperazine hydrochloride chemicalbook.com DMSO-d6 3.30 (4H, br. s), 3.61 (4H, br. s), 6.97 (1H, d, J = 7.8 Hz), 7.32 (1H, br. dd, J = 8.4, 7.8 Hz), 7.53 (1H, d, J = 5.6 Hz), 7.70 (1H, d, J = 8.4 Hz), 7.76 (1H, d, J = 5.6 Hz), 9.37 (1H, br. s)
1-(4-(4-(4,5-Dihydrothiazol-2-yl)phenyl)piperazin-1-yl)ethan-1-one CDCl₃ 2.16 (s, 3H), 3.29 (bs, 2H), 3.33 (bs, 2H), 3.39 (t, 2H, J = 8.2 Hz), 3.65 (bs, 2H), 3.80 (bs, 2H), 4.42 (t, 2H, J = 8.2 Hz), 6.90 (d, 2H, J = 8.2 Hz), 7.77 (d, 2H, J = 8.2 Hz)

This table presents data for related compounds to illustrate typical chemical shifts. Specific data for Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- was not available in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In related aryl piperazine structures, the carbon atoms of the piperazine ring typically resonate in the range of 40-60 ppm. lew.ro For instance, in a series of coumarin-containing piperazine derivatives, the two CH₂ signals of the piperazine ring were observed at approximately 52 and 46 ppm. lew.ro

The oxidation at the sulfur atom in "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" would significantly influence the chemical shifts of the carbon atoms in the benzo[b]thiophene ring system. The carbons directly attached to or in close proximity to the sulfoxide group would experience a noticeable downfield shift. Analysis of the chemical shifts and their multiplicities (C, CH, CH₂, CH₃) from DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in assigning all carbon signals accurately.

Table 2: Representative ¹³C NMR Data for Related Aryl Piperazine Compounds

Compound Solvent Chemical Shifts (δ ppm)
Coumarin containing piperazine derivative lew.ro DMSO-d6 ~167 (C=O), ~160 (C=O), ~148 (C-4 coumarin), ~52 (CH₂), ~46 (CH₂)
1-(4-(4-(4,5-Dihydrothiazol-2-yl)phenyl)piperazin-1-yl)ethan-1-one CDCl₃ 21.33, 33.60, 41.06, 45.92, 48.03, 48.32, 65.03, 114.86, 124.69, 129.78, 152.58, 167.67, 169.26

This table presents data for related compounds to illustrate typical chemical shifts. Specific data for Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- was not available in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the case of "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-", the IR spectrum would be expected to show characteristic absorption bands. The sulfoxide (S=O) group typically exhibits a strong stretching vibration in the region of 1030-1070 cm⁻¹. The presence of this band would be a key diagnostic feature for the oxidation of the sulfur atom.

Other expected characteristic bands include:

N-H stretching: For a secondary amine in the piperazine ring, a band in the region of 3300-3500 cm⁻¹ would be observed.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found below 3000 cm⁻¹.

C-N stretching: These vibrations for the piperazine ring would be expected in the 1250-1020 cm⁻¹ region.

Aromatic C=C stretching: These appear as a series of bands in the 1600-1450 cm⁻¹ region.

The disappearance of the C-Cl bond and the N-H band of amines at around 1630 cm⁻¹ can indicate the formation of a C-N linkage in the synthesis of related compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-", the molecular formula is C₁₂H₁₄N₂OS.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. The calculated monoisotopic mass for C₁₂H₁₄N₂OS is approximately 234.0827 Da.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of small neutral molecules such as SO or H₂O. The analysis of these fragments helps to piece together the structure of the parent molecule. In studies of brexpiprazole, which contains the 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) moiety, bioactivation has been shown to occur via a thiophene-S-oxide intermediate, leading to the formation of reactive conjugates that can be identified by tandem mass spectrometry. researchgate.net

Table 3: Predicted Mass Spectrometry Data for Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-

Ion Formula Calculated m/z
[M+H]⁺ C₁₂H₁₅N₂OS⁺ 235.0905
[M+Na]⁺ C₁₂H₁₄N₂NaOS⁺ 257.0724

This table presents predicted m/z values. Actual experimental data from the searched sources was not available for the specific compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-", which is a chiral molecule due to the stereogenic sulfur atom of the sulfoxide group, X-ray crystallography would be invaluable.

An X-ray crystal structure would provide precise information on:

The bond lengths and angles of the entire molecule.

The conformation of the piperazine ring, which typically adopts a chair conformation.

The absolute configuration (R or S) at the sulfur atom.

The planarity of the benzo[b]thiophene ring system.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding.

For related N,N'-substituted piperazines, X-ray diffraction studies have confirmed the presence of different conformers in the solid state, arising from the partial double bond character of the amide bond and the chair conformation of the piperazine ring. nih.gov Such detailed structural information is crucial for understanding the molecule's properties and its interactions with biological targets.

Theoretical and Computational Chemistry Investigations of Piperazine, 1 1 Oxidobenzo B Thien 4 Yl

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfoxide (B87167) significantly alters the electronic landscape of the parent molecule, 1-(benzo[b]thiophen-4-yl)piperazine (B1287173). This oxidation disrupts the aromaticity of the thiophene (B33073) moiety, leading to a redistribution of electron density and a change in the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchtrends.net

Computational studies on thiophene S-oxides have shown that both the HOMO and LUMO are slightly higher in energy compared to the corresponding thiophene S,S-dioxides (sulfones). researchgate.net The energy of these orbitals and the resulting HOMO-LUMO gap are critical reactivity descriptors. A smaller gap generally implies higher chemical reactivity. The introduction of the polar S=O group creates a localized dipole, making the oxygen a site of high negative electrostatic potential and the sulfur more electrophilic.

Table 1: Comparison of Calculated Electronic Properties for Thiophene and its Oxides Note: This table presents generalized data from computational studies on the parent thiophene system to illustrate the electronic effect of S-oxidation. Exact values for Piperazine (B1678402), 1-(1-oxidobenzo[b]thien-4-yl)- would require specific calculation.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Key Electronic Feature
Thiophene~ -6.6~ -0.3~ 6.3Aromatic, stable
Thiophene S-oxide~ -6.9~ -1.2~ 5.7Non-aromatic, reactive diene researchgate.netresearchtrends.net
Thiophene S,S-dioxide~ -7.4~ -1.6~ 5.8Non-aromatic, electron-withdrawing sulfone group researchgate.net

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. For Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-, DFT calculations are essential for determining the optimal molecular geometry and exploring its conformational landscape. The primary areas of conformational flexibility are the piperazine ring, which typically adopts a chair conformation, and the rotation around the C-N bond connecting the piperazine and the benzo[b]thiophene S-oxide moieties.

Conformational analysis of similar arylpiperazine derivatives is well-documented. For example, a detailed study on 1-(4-Fluorophenyl)piperazine used DFT calculations with the B3LYP functional to perform a potential energy surface (PES) scan along the key rotational bonds to identify the most stable minimum energy conformer. researchgate.netdergipark.org.tr Similar approaches on piperazine analogs of GBR 12909 have utilized both DFT and molecular mechanics force fields to generate ensembles of conformers, highlighting the importance of the chosen computational method in describing the geometry around the nitrogen atoms. nih.gov

For Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles. The piperazine ring is expected to exist predominantly in a chair conformation, which minimizes steric strain. The orientation of the bulky benzo[b]thiophene S-oxide substituent (axial vs. equatorial) would be a key determinant of the lowest energy conformer. The introduction of the oxygen atom on the sulfur adds another layer of complexity, potentially influencing the preferred orientation through steric or electronic effects.

Table 2: Typical Geometric Parameters for a Substituted Piperazine Ring (Chair Conformation) from DFT Calculations Note: This table provides representative data based on published DFT studies of arylpiperazine compounds. researchgate.netinonu.edu.tr

ParameterTypical Value
C-N Bond Length1.45 - 1.47 Å
C-C Bond Length1.52 - 1.54 Å
C-N-C Bond Angle109° - 112°
N-C-C Bond Angle110° - 113°
C-N-C-C Dihedral Angle± 55° - 60°

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are employed to study how a molecule interacts with its environment, such as solvent molecules or larger biomacromolecules. The sulfoxide group in Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- is a key feature for intermolecular interactions, as the oxygen atom can act as a potent hydrogen bond acceptor.

Molecular dynamics simulations can reveal the nature of these interactions over time. Studies on other arylpiperazine derivatives have used MD simulations to understand their binding modes within receptor pockets. mdpi.com For the title compound, MD simulations could be used to explore its hydration shell, revealing how water molecules orient around the polar sulfoxide and the piperazine nitrogens. Furthermore, simulations are used to understand how bioactive compounds in essential oils interact with biofilm structures, demonstrating the broad applicability of these methods to probe intermolecular forces. mdpi.com

Computational simulations of ligand-receptor interactions for other complex arylpiperazines have been performed to predict binding poses. nih.gov These studies often identify key amino acid residues that form hydrogen bonds or van der Waals contacts with the ligand. For Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-, the sulfoxide oxygen and the secondary amine of the piperazine ring would be predicted as primary sites for hydrogen bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding correlation with specific biological targets)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their physicochemical properties or activities. In the context of this article, the focus is on the descriptors and models themselves, rather than their correlation with specific biological outcomes. Numerous QSAR studies have been conducted on benzothiophene (B83047) derivatives, providing a framework for how Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- could be analyzed. nih.govresearchgate.nettandfonline.comnih.gov

These studies typically involve calculating a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models. These models analyze the steric and electrostatic fields around a series of molecules to determine which spatial properties are important for a given activity. nih.govtandfonline.com QSAR studies on benzothiophene derivatives have identified that polar interactions (electrostatic and hydrogen-bonding) are often major molecular features affecting their properties. nih.gov

Table 3: Common Descriptors Used in QSAR Studies of Benzothiophene Derivatives Note: This table lists descriptors frequently found in QSAR studies of benzothiophene and related heterocyclic compounds, without linking them to a specific biological target. researchgate.netresearchgate.net

Descriptor TypeExample DescriptorsPhysicochemical Relevance
ElectronicDipole Moment, Electrostatic Potential, Partial ChargesDescribes charge distribution and polar interactions
StericMolar Refractivity (MR), Molecular VolumeRelates to the size and shape of the molecule
HydrophobicLogP (Octanol-water partition coefficient)Measures the lipophilicity of the compound
TopologicalWiener Index, Kier & Hall Connectivity IndicesNumerical representation of molecular topology and branching
ThermodynamicHeat of Formation, Hydration EnergyRelates to the stability and solvation properties of the molecule

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that connect them. The formation of Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- from its parent benzothiophene is an oxidation reaction. DFT calculations can be used to model this process, providing insights into its feasibility and kinetics.

Studies on the cytochrome P450-mediated metabolism of thiophene-containing drugs have used DFT to explore the competitive pathways of S-oxidation and epoxidation. nih.govacs.org These calculations determine the geometries of reactants, transition states, and products, and map the potential energy surface of the reaction. For the S-oxidation of thiophene, the energy barrier was calculated to be around 14.75 kcal/mol. nih.govacs.org Similar calculations for the benzo[b]thiophene moiety would reveal the activation energy required to form the S-oxide.

Furthermore, the reactivity of the resulting thiophene S-oxide can be explored computationally. Thiophene S-oxides are known to be reactive dienes that can undergo cycloaddition reactions. researchtrends.netiosrjournals.org Theoretical studies can model these subsequent reactions, for instance, the dimerization of benzo[b]thiophene-S-oxide or its reaction with dienophiles. kyushu-u.ac.jp These calculations would involve locating the transition state for the cycloaddition and determining the reaction's thermodynamic favorability, providing a complete theoretical picture of the compound's chemical transformations. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Reactivity Studies of Piperazine, 1 1 Oxidobenzo B Thien 4 Yl

Intrinsic Reactivity of the Sulfoxide (B87167) Group

The sulfoxide group in the benzo[b]thiophene core is a pivotal functional group that governs a significant portion of the molecule's reactivity. It is known to be relatively unstable and can act as a precursor for various chemical transformations. nih.gov Oxidation of the parent benzothiophene (B83047) compound can yield the corresponding sulfoxide, which can then be further oxidized to the sulfone. researchgate.net The sulfoxide itself is a highly reactive, electrophilic intermediate that can engage with various nucleophiles. nih.gov

The removal of the oxygen atom from the sulfoxide group, known as deoxygenation, is a fundamental reaction that reverts the compound to its corresponding sulfide (B99878), 1-(benzo[b]thien-4-yl)piperazine. This transformation can be achieved using various reducing agents. A notable method involves the use of phosphites, such as triphenyl phosphite (B83602) (P(OPh)₃), catalyzed by dichlorodioxomolybdenum(VI). organic-chemistry.org This process is highly chemoselective, meaning it can selectively reduce the sulfoxide without affecting other functional groups in the molecule. organic-chemistry.org The reaction proceeds under mild conditions, with the molybdenum catalyst facilitating the transfer of the oxygen atom from the sulfur to the phosphite. organic-chemistry.org

Rearrangements can also occur, particularly under thermal or acidic conditions, though specific pathways are highly dependent on the substitution pattern and reaction environment.

The protons on the carbon atoms adjacent (alpha) to the sulfoxide group in the thiophene (B33073) ring exhibit enhanced acidity. Base-catalyzed removal of one of these α-protons generates a carbanion. This deprotonation is often a key step that initiates further transformations. For instance, it is the initiating step in some variations of the Pummerer rearrangement. The resulting intermediate can then react with electrophiles or undergo elimination reactions. The Pummerer reaction, for example, proceeds after the sulfoxide oxygen is acylated, which facilitates the elimination to form a cationic thial intermediate. wikipedia.org

The sulfoxide group can participate in thermal elimination reactions, typically a syn-elimination, to form an alkene. In the context of the benzo[b]thiophene ring system, such reactions are less common than in acyclic sulfoxides unless specific structural features are present. However, the sulfoxide moiety can facilitate elimination processes in adjacent side chains. For instance, dimethyl sulfoxide (DMSO) itself has been shown to cause the reductive elimination of 3-aryl 2,3-dihalopropanoates, where dehydrobromination can be a competing pathway for thiophene derivatives. organic-chemistry.org This highlights the role the sulfur-oxygen bond can play in facilitating the removal of leaving groups.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. organicreactions.org It involves the conversion of the sulfoxide into an α-acyloxy thioether in the presence of an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.orgtcichemicals.com The reaction begins with the acylation of the sulfoxide oxygen, followed by elimination to generate a highly electrophilic thial cation. wikipedia.org This intermediate is then trapped by a nucleophile, typically the acetate (B1210297) anion, to give the final product. wikipedia.org

A variation known as the interrupted Pummerer reaction occurs when this electrophilic intermediate is trapped by other external or internal nucleophiles instead of the acyloxy group. researchgate.netnih.gov For benzo[b]thiophene S-oxides, this has been exploited for C-C bond formation. For example, activation with TFAA at low temperatures, followed by the addition of phenols, can lead to the C4-arylation of the benzothiophene core. manchester.ac.uk

Table 1: Conditions for Pummerer-type Reactions on Benzo[b]thiophene Sulfoxide Analogs
ActivatorCoupling Partner (Nucleophile)Reaction TypeReference
Trifluoroacetic anhydride (TFAA)PhenolsInterrupted Pummerer / C-H Arylation manchester.ac.uk
Trifluoroacetic anhydride (TFAA)StyrenesInterrupted Pummerer / Ligand Coupling researchgate.net
Acetic Anhydride (Ac₂O)Acetate (from Ac₂O)Classical Pummerer Rearrangement wikipedia.org
H₂O₂ (in situ oxidation)2-NaphtholsSulfoxide-Catalyzed Oxidative Coupling nih.gov

The sulfur atom in a sulfoxide is a stereocenter, meaning Piperazine (B1678402), 1-(1-oxidobenzo[b]thien-4-yl)- can exist as a pair of enantiomers. The interconversion between these stereoisomers, or racemization, can occur under certain conditions. nih.gov One significant pathway for this is photochemical irradiation, which can promote the inversion of the sulfoxide's configuration. nih.govacs.org This photoinversion can be used in dynamic combinatorial chemistry or to convert a racemic mixture into a single pure enantiomer through processes that couple photoracemization with chiral separation techniques. nih.govacs.org The barrier to pyramidal inversion at the sulfur atom in benzo[b]thiophene sulfoxides has been found to be approximately 25-27 kcal/mol, indicating considerable stability at ambient temperature but susceptibility to inversion under energetic conditions like photolysis. nih.gov

Reactivity Profiles of the Piperazine Nitrogen Atoms in the Compound

The piperazine ring contains two nitrogen atoms at positions 1 and 4, which exhibit different reactivity profiles due to their chemical environments. nih.gov This heterocycle is a common scaffold in drug discovery, partly because its nitrogen atoms can be functionalized to modulate physicochemical properties. nih.gov

In Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-, the nitrogen at position 1 (N-1) is directly attached to the benzo[b]thiophene ring. Its lone pair of electrons can be delocalized into the aromatic system, which significantly reduces its basicity and nucleophilicity compared to a typical secondary amine. Consequently, this nitrogen is less likely to participate in reactions such as alkylation or acylation under standard conditions.

In contrast, the nitrogen at position 4 (N-4) possesses a lone pair of electrons and is part of a secondary amine environment. This makes it significantly more basic and nucleophilic. It is the primary site for reactions involving electrophiles. Common reactions at the N-4 position include:

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce an alkyl group. beilstein-journals.org

Acylation: Reaction with acyl chlorides or anhydrides to form an amide.

Arylation: Nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig) to attach another aryl group. nih.gov

The distinct reactivity allows for selective functionalization at the N-4 position while the N-1 position remains largely unreactive.

Table 2: Comparative Reactivity of Piperazine Nitrogens
PositionChemical EnvironmentBasicityNucleophilicityCommon Reactions
N-1Aryl amine (attached to benzo[b]thienyl group)LowLowGenerally unreactive under standard conditions.
N-4Secondary aliphatic amineHighHighAlkylation, Acylation, Arylation, Sulfonylation.

Aromatic Reactivity of the Benzothiophene Heterocycle

The aromatic reactivity of the benzothiophene ring system in "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" is influenced by the electronic properties of both the inherent heterocyclic structure and the substituents it bears, namely the 1-sulfoxide and the 4-piperazinyl groups. The interplay of these factors dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

In the absence of strong directing groups, electrophilic attack on the unsubstituted benzo[b]thiophene molecule typically occurs at the C3 position of the thiophene ring, which is the most electron-rich site. cdnsciencepub.comthieme.com However, the presence of the piperazine and sulfoxide functionalities significantly alters this reactivity pattern.

The piperazinyl group at the C4 position is a potent activating group. The nitrogen atom adjacent to the aromatic ring possesses a lone pair of electrons that can be delocalized into the benzothiophene system through resonance. This increases the electron density of the aromatic rings, particularly at the ortho and para positions relative to the substituent. libretexts.orgyoutube.comorganicchemistrytutor.com Consequently, the piperazinyl group directs electrophilic attack primarily to these activated positions.

The combined influence of the activating 4-piperazinyl group and the deactivating 1-sulfoxide group results in a complex reactivity profile. The powerful activating and ortho-, para-directing effect of the piperazinyl moiety is expected to dominate, making the molecule more reactive towards electrophiles than a simple benzothiophene sulfoxide. Electrophilic substitution is anticipated to occur preferentially on the benzene (B151609) ring of the benzothiophene nucleus, guided by the directing influence of the piperazinyl substituent.

Considering the positions relative to the activating piperazinyl group, the C5 and C7 positions are ortho and the C3 position of the thiophene ring is also activated. Steric hindrance from the adjacent piperazinyl group might influence the relative rates of substitution at these positions.

While electrophilic substitution is a key aspect of aromatic reactivity, the presence of the electron-withdrawing sulfoxide group can also render the benzothiophene ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is present on the ring. nih.govresearchgate.net

Furthermore, the sulfoxide moiety itself can participate in reactions such as the Pummerer rearrangement under specific conditions, which involves the formation of an α-acyloxy thioether. organicreactions.orgwikipedia.orgnih.gov This reaction, however, proceeds at the carbon alpha to the sulfur atom and is distinct from substitution on the aromatic ring.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-, based on the directing effects of the substituents.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄1-(5-Nitro-1-oxidobenzo[b]thien-4-yl)piperazine and 1-(7-Nitro-1-oxidobenzo[b]thien-4-yl)piperazine
HalogenationBr₂/FeBr₃1-(5-Bromo-1-oxidobenzo[b]thien-4-yl)piperazine and 1-(7-Bromo-1-oxidobenzo[b]thien-4-yl)piperazine
Friedel-Crafts AcylationCH₃COCl/AlCl₃1-(5-Acetyl-1-oxidobenzo[b]thien-4-yl)piperazine and 1-(7-Acetyl-1-oxidobenzo[b]thien-4-yl)piperazine

Advanced Applications and Derivatives in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The benzo[b]thiophene-piperazine scaffold is a recognized "privileged structure" in medicinal chemistry and serves as a crucial building block for more elaborate molecules. rsc.orgnih.govhumanjournals.com

The unoxidized precursor, 1-(benzo[b]thiophen-4-yl)piperazine (B1287173), is a pivotal intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. nih.gov Its primary documented role is in the multi-step synthesis of the antipsychotic drug Brexpiprazole. mdpi.comlgcstandards.com In these synthetic pathways, the piperazine (B1678402) nitrogen acts as a nucleophile, allowing for its coupling with other molecular fragments to construct the final complex structure.

The synthesis of Brexpiprazole, for instance, involves the N-alkylation of 1-(benzo[b]thiophen-4-yl)piperazine with a butoxy-quinolinone side chain. mdpi.comgoogle.com This highlights the compound's utility as a robust scaffold that can be reliably functionalized. Various synthetic routes to the precursor itself have been developed, including palladium-catalyzed coupling of 4-chlorobenzo[b]thiophene (B105630) with piperazine or a multi-step sequence starting from 2-chloro-6-fluorobenzaldehyde. mdpi.comchemicalbook.com

The introduction of the sulfoxide (B87167) group in "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" adds another layer of chemical functionality. The sulfoxide can influence the electronic properties of the benzothiophene (B83047) ring system and provides an additional coordination site. This oxidized derivative could serve as a specialized precursor for creating metabolites or analogues of known drugs for further research or for developing compounds with modified solubility and metabolic profiles.

Precursor Compound Reactant/Side Chain Resulting Complex Molecule Reference(s)
1-(Benzo[b]thiophen-4-yl)piperazine7-(4-chlorobutoxy)quinolin-2(1H)-oneBrexpiprazole (7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) mdpi.com
1-(Benzo[b]thiophen-4-yl)piperazineFumaric AcidBrexpiprazole Fumarate nih.gov
7-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)-4-oxobutoxy)quinolin-2(1H)-oneReducing AgentBrexpiprazole google.com

While "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" has not been explicitly documented as a chiral auxiliary, its molecular structure contains features that make it a highly promising candidate for applications in asymmetric synthesis. The piperazine ring is a common scaffold in the design of chiral ligands and catalysts. rsc.org Furthermore, the sulfoxide group in the title compound is a chiral center (if the sulfur atom is stereogenic), meaning the molecule itself can exist as enantiomers.

This inherent chirality could be leveraged in several ways:

Chiral Ligands: The enantiomerically pure compound could be used as a ligand for transition metals in asymmetric catalysis. The combination of the chiral sulfoxide with the nitrogen and sulfur donor atoms could create a well-defined chiral environment around a metal center, enabling enantioselective transformations.

Chiral Reagents or Auxiliaries: The chiral scaffold could be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it can be cleaved and recovered.

Research into the asymmetric synthesis of carbon-substituted piperazines is an active area, aiming to explore new chemical space beyond traditional N,N'-disubstituted derivatives. rsc.org The development of chiral ligands, including piperazine derivatives, for reactions like manganese-catalyzed asymmetric hydroamination to produce valuable chiral γ-amino alcohols, demonstrates the potential of such scaffolds. acs.org The title compound, with its unique stereogenic sulfur center, represents an opportunity to design a new class of auxiliaries for stereocontrolled synthesis.

Contributions to Materials Science and Advanced Materials Design

The fusion of a heterocyclic, redox-active benzothiophene sulfoxide with a versatile piperazine linker suggests significant potential for "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" in the design of advanced materials.

The title compound possesses the necessary functionality to be incorporated as a monomer into polymeric structures. The piperazine unit, with its two nitrogen atoms, can be difunctionalized to act as a linker or building block in polymerization reactions. Research has shown that piperazine derivatives can be used to create polymeric complexes with transition metals like Ni(II), Cu(II), and Co(II), forming materials with interesting structural and electronic properties. tandfonline.com

The benzothiophene moiety is also a valuable component in materials science, particularly in the field of conjugated polymers. For example, polymers based on benzo[1,2-b:4,5-b′]-dithiophene are known for their use in organic electronics. rsc.org The introduction of functional groups can direct the assembly of polymer chains and tune their optoelectronic properties. rsc.org

By incorporating "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" into a polymer backbone, one could design functional materials where:

The piperazine units provide sites for cross-linking or metal coordination.

The polar sulfoxide groups enhance solubility or mediate intermolecular interactions.

The benzothiophene system contributes to the electronic or photophysical properties of the material.

The piperazine ring is a well-established component in the design of ligands for coordination chemistry and the construction of metal-organic frameworks (MOFs). rsc.orgnih.gov It can adopt different conformations (e.g., chair and boat) and can bind to one or two metal centers, acting as a bridge. biointerfaceresearch.com

"Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" is an attractive candidate for a multidentate ligand. It offers several potential coordination sites:

The two nitrogen atoms of the piperazine ring.

The sulfur atom of the benzothiophene ring.

The oxygen atom of the sulfoxide group.

This combination of hard (N, O) and soft (S) donor atoms allows for versatile coordination with a wide range of transition metals, lanthanides, and main group elements. The resulting metal complexes could have applications in catalysis, magnetism, or as nodes in the construction of complex supramolecular architectures and MOFs. rsc.orgnih.gov The stability and geometry of these complexes would be influenced by the specific metal ion and the conformational constraints of the ligand. nih.gov

Ligand Type Metal Ions Resulting Structure/Application Reference(s)
Piperazine-based CarbodithioateCo(III), Ni(II), Cu(II), Zn(II)Characterized metal complexes with potential anticancer activity acs.org
Piperazine-containing MacrocyclesMn(II)-Zn(II) SeriesStable transition metal complexes; ligand shows high selectivity for Cu(II) nih.gov
Piperazine DerivativesNi(II), Cu(II), Co(II)Polymeric Complexes tandfonline.com
General Piperazine DerivativesVarious Transition MetalsCatalysis, Metal-Organic Frameworks (MOFs) rsc.orgnih.gov

Development of Chemical Probes for Research (without targeting specific biological systems)

The benzothiophene sulfoxide core of the title compound is an excellent platform for the development of chemical probes for research applications outside of direct biological targeting. Organosulfur compounds, particularly those with extended π-conjugation like benzothiophene sulfoxides, often exhibit interesting photophysical properties. researchgate.net

Research on related benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides has shown that these molecules can exhibit strong fluorescence and solvatofluorochromism, where the color and intensity of their fluorescence change significantly with the polarity of the solvent. researchgate.net This property makes them suitable as probes for monitoring changes in the local chemical environment. Furthermore, these compounds have been used as fluorescent probes to distinguish between different Brønsted acids and have been noted for their efficient solid-state luminescence. researchgate.net

Similarly, related benzo[b]thiophene-1,1-dioxides have been shown to be good emitters with strong blue fluorescence in solution. rsc.org These properties are highly desirable for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Given these precedents, "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" could be developed as a chemical probe where:

The benzothiophene sulfoxide acts as the fluorophore.

The piperazine unit serves as a binding site for analytes like metal ions. Upon binding, a change in the fluorescence output (e.g., intensity or wavelength) could signal the presence of the analyte.

The compound could be used to probe the polarity of microenvironments within materials or to study reaction mechanisms.

Compound Class Property Application Reference(s)
Benzo[b]naphtho[1,2-d]thiophene SulfoxidesSolvatofluorochromismProbing solvent polarity researchgate.net
Benzo[b]naphtho[1,2-d]thiophene SulfoxidesStrong solid-state luminescenceMaterials for organic electronics (e.g., OLEDs) researchgate.net
Benzo[b]naphtho[1,2-d]thiophene SulfoxidesFluorescence response to acidsFluorescent probes for Brønsted acids researchgate.net
Benzo[b]thiophene-1,1-dioxidesStrong blue fluorescence in solutionFluorescent emitters rsc.org

Rational Design of Analogues for Enhanced Chemical Properties

The rational design of analogues of "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" for non-pharmacological applications is an area driven by the versatile chemical nature of its constituent moieties: the benzo[b]thiophene core and the piperazine ring. While much of the existing research on this scaffold focuses on medicinal chemistry, the principles of structural modification can be directly applied to enhance chemical properties for applications in chemical synthesis and materials science. nih.govmdpi.com The strategic modification of this parent structure allows for the fine-tuning of properties such as solubility, thermal stability, crystallinity, and reactivity as a chemical building block. beilstein-journals.org

The core structure consists of three key regions that can be targeted for modification: the benzo[b]thiophene ring system, the sulfur atom within this ring system, and the piperazine ring.

Modification of the Piperazine Ring: The piperazine ring contains a secondary amine that serves as a prime site for synthetic modification. wikipedia.orgacs.org Alkylation, acylation, or arylation of this nitrogen atom can introduce a wide array of functional groups, significantly altering the molecule's chemical characteristics. For instance, introducing long alkyl chains can increase solubility in nonpolar organic solvents, a desirable trait for use in polymer chemistry. Conversely, adding polar functional groups, such as hydroxyl or carboxyl groups, can enhance aqueous solubility. The introduction of reactive groups like alkynes or azides can transform the molecule into a versatile building block for click chemistry and the synthesis of complex materials. beilstein-journals.org

Modification of the Benzo[b]thiophene Core: The aromatic benzo[b]thiophene moiety is a known component in functional materials. researchgate.net Substitutions on the benzene (B151609) portion of the core, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties of the entire molecule. This can influence its behavior in applications like organic electronics or as a ligand for catalysis.

Oxidation State of the Sulfur Atom: The parent compound of interest is a sulfoxide, meaning the sulfur atom in the benzo[b]thiophene ring is oxidized. This oxidation from a thioether to a sulfoxide (or further to a sulfone) dramatically changes the geometry and electronic properties of the molecule. The sulfoxide group is polar and can act as a hydrogen bond acceptor, which can be exploited to control the self-assembly and crystal packing of the material. The rational control of this oxidation state is a key strategy for designing analogues with specific solid-state properties. For example, the hydrochloride salt form of the parent, non-oxidized compound, is known to have improved crystallinity and shelf-life.

Detailed Research Findings

Research into related structures provides a blueprint for the rational design of analogues. Studies on the synthesis of various N,N'-substituted piperazines demonstrate that the reactivity of the piperazine nitrogen can be readily controlled to yield a diverse library of derivatives. beilstein-journals.org For example, reaction with benzoyl chlorides or alkyl tosylates allows for the systematic introduction of different functionalities. beilstein-journals.org

Furthermore, the synthesis of various benzo[b]thiophene derivatives shows that this core can be built up through various catalytic reactions, allowing for the incorporation of desired substituents from the ground up. researchgate.net Rhodium-catalyzed three-component reactions, for instance, can be used to construct the benzo[b]thiophene ring with high regioselectivity. researchgate.net

While specific studies on "Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-" for materials science are not widely documented, the principles are clear. An analogue designed for use as a monomer in polymerization might feature a vinyl or acrylic group attached to the piperazine nitrogen. An analogue designed as a ligand for a metal catalyst might incorporate phosphine (B1218219) or other coordinating groups on the benzothiophene ring. The oxidation of the sulfur to a sulfoxide adds a polar, coordinating site that can influence both the solubility and the catalytic activity.

The table below outlines potential rational design strategies and their expected impact on the chemical properties of the resulting analogues.

Table 1: Rational Design of Analogues and Predicted Chemical Property Enhancements

Parent Compound Modification Strategy Designed Analogue (Example) Target Property Enhancement Rationale for Chemical Property Change
Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- Alkylation of Piperazine N' 1-(1-Oxidobenzo[b]thien-4-yl)-4-dodecylpiperazine Increased solubility in nonpolar solvents The long hydrocarbon chain enhances lipophilicity, making the molecule more compatible with organic media used in polymer synthesis or coatings.
Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- Acylation of Piperazine N' with a reactive group 1-(4-(1-Oxidobenzo[b]thien-4-yl)piperazin-1-yl)prop-2-en-1-one Utility as a polymerizable monomer The acryloyl group is a reactive handle that can participate in radical polymerization to form functional polymers.
Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- Introduction of a polar group 2-(4-(1-Oxidobenzo[b]thien-4-yl)piperazin-1-yl)ethanol Increased aqueous solubility and hygroscopicity The terminal hydroxyl group can engage in hydrogen bonding with water, improving solubility in polar protic solvents.
Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- Further Oxidation of Sulfur Piperazine, 1-(1,1-dioxidobenzo[b]thien-4-yl)- Altered polarity, crystal packing, and thermal stability The sulfone group is more polar and has a different geometry than the sulfoxide, which can lead to different intermolecular interactions and potentially higher thermal stability.

Table 2: List of Compounds

Compound Name
Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)-
1-(Benzo[b]thiophen-4-yl)piperazine
Brexpiprazole
1-(1-Oxidobenzo[b]thien-4-yl)-4-dodecylpiperazine
1-(4-(1-Oxidobenzo[b]thien-4-yl)piperazin-1-yl)prop-2-en-1-one
2-(4-(1-Oxidobenzo[b]thien-4-yl)piperazin-1-yl)ethanol
Piperazine, 1-(1,1-dioxidobenzo[b]thien-4-yl)-

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Routes for the Compound and its Analogues

The development of novel, efficient, and scalable synthetic routes is paramount for facilitating further research and potential commercialization of Piperazine (B1678402), 1-(1-oxidobenzo[b]thien-4-yl)- and its derivatives. Current synthetic approaches often involve multi-step sequences which can be inefficient. researchgate.net Future research is expected to focus on modern synthetic methodologies to improve yield, reduce steps, and increase accessibility.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling: While Pd-catalyzed reactions like the Buchwald-Hartwig amination are used for synthesizing N-arylpiperazines, future work could focus on developing more robust and eco-friendly catalyst systems. nih.govorganic-chemistry.org This includes using lower catalyst loadings, milder reaction conditions, and exploring aerobic conditions to create more cost-effective and sustainable processes. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization of the piperazine or benzothiophene (B83047) core offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. mdpi.com Photoredox catalysis, for instance, has been successfully used for the C-H arylation and alkylation of N-Boc piperazines and could be adapted for this system. mdpi.com

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer significant advantages, including improved safety, better heat and mass transfer, and the potential for straightforward scaling. mdpi.com A visible-light-promoted decarboxylative annulation to form piperazines has already been demonstrated in a continuous flow setup. organic-chemistry.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine several synthetic steps without isolating intermediates can dramatically increase efficiency and reduce waste. nih.gov Developing an MCR to assemble the core structure from simple, commercially available building blocks would be a significant advancement.

Table 1: Comparison of Synthetic Strategies

Strategy Traditional Approach Future Direction Key Advantages of Future Direction
Core Assembly Stepwise construction, often requiring protection/deprotection steps and pre-functionalized precursors. researchgate.netmdpi.com One-pot multicomponent reactions (MCRs); Convergent synthesis. nih.gov Increased efficiency, reduced waste, lower production costs.
N-Arylation Classical methods or Pd-catalyzed coupling with potential for high catalyst loading and residual metal contamination. nih.gov Advanced Pd-catalysis under aerobic conditions; Use of alternative metals; Catalyst-free nucleophilic aromatic substitution (SNAr) on activated substrates. nih.govorganic-chemistry.org Greener process, lower cost, higher purity of the final product.
Analogue Synthesis Individual synthesis for each new derivative. C-H functionalization; Late-stage modification. mdpi.com Rapid generation of a library of analogues for screening from a common intermediate.

| Process Type | Batch processing. researchgate.net | Continuous flow synthesis. organic-chemistry.orgmdpi.com | Improved safety, scalability, and process control. |

Advancements in Highly Stereoselective and Enantioselective Synthesis

The oxidation of the sulfur atom in the 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) precursor to form Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- introduces a stereocenter at the sulfoxide (B87167) group. As different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles, the development of highly stereoselective and enantioselective synthetic methods is crucial.

Future research in this area should target two main goals:

Enantioselective Oxidation: The primary focus will be on the asymmetric oxidation of the prochiral sulfide (B99878) precursor, 1-(benzo[b]thiophen-4-yl)piperazine. This involves the use of chiral catalysts or reagents to selectively produce one enantiomer of the sulfoxide over the other.

Synthesis of Enantiopure Precursors: The piperazine ring itself can be a source of chirality if substituted. Asymmetric synthesis of the piperazine core, for instance through methods like direct diastereoselective α-C–H lithiation using chiral ligands like (-)-sparteine (B7772259), can provide enantiopure building blocks for subsequent steps. mdpi.com

Potential methodologies for achieving enantioselective oxidation include transition-metal catalysis (e.g., using titanium or vanadium complexes with chiral ligands) and organocatalysis. The development of a robust and scalable method to access single enantiomers of the target compound is a critical step for any future pharmacological evaluation.

Table 2: Potential Methods for Enantioselective Synthesis

Method Description Potential Reagents/Catalysts Target
Asymmetric Oxidation Direct oxidation of the sulfide precursor using a chiral catalyst to induce enantioselectivity. Modified Sharpless epoxidation reagents (e.g., Ti(OiPr)₄ with chiral diols); Vanadium-based catalysts with chiral Schiff base ligands. Benzo[b]thiophene sulfoxide
Organocatalytic Oxidation Using small chiral organic molecules to catalyze the enantioselective oxidation. Chiral oxaziridinium salts; Chiral ketones in combination with an oxidant like Oxone®. Benzo[b]thiophene sulfoxide

| Asymmetric Lithiation | Deprotonation of an N-Boc protected piperazine using a chiral base to create a chiral intermediate for further functionalization. mdpi.com | s-BuLi in combination with (-)-sparteine or a (+)-sparteine surrogate. mdpi.com | Chiral piperazine core |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govyoutube.com For Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- and its analogues, AI/ML can be integrated across the research and development pipeline.

Key applications include:

De Novo Design and Lead Optimization: AI models, including generative models, can design novel analogues of the parent compound. By learning from vast chemical and biological datasets, these models can propose structures with a higher probability of desired activity and optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govyoutube.com

Quantitative Structure-Activity Relationship (QSAR): ML algorithms such as Random Forest, Support Vector Machines (SVM), and deep neural networks can build predictive QSAR models. nih.gov These models can screen virtual libraries of analogues to prioritize the synthesis of the most promising candidates, saving time and resources.

Synthetic Route Prediction: Retrosynthesis AI tools can analyze the structure of a target analogue and propose novel and efficient synthetic pathways. This can help chemists overcome synthetic challenges and discover more economical routes.

Image Analysis and High-Content Screening: In biological testing, ML models can automate the analysis of complex data from high-content screening, such as cellular imaging, to determine the effects of new compounds. youtube.com Self-supervised learning frameworks are particularly useful when labeled data is scarce. youtube.com

Table 3: Applications of AI/ML in Compound Research

Application Area AI/ML Technique Objective Potential Impact
Compound Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Design novel analogues with improved properties. Accelerate hit-to-lead optimization; Explore a wider chemical space.
Activity Prediction Random Forest, Gradient Boosting, Deep Neural Networks (DNNs) nih.gov Predict biological activity and physicochemical properties (QSAR). atomwise.com Prioritize synthesis of high-potential compounds; Reduce unnecessary experiments.
Synthesis Planning Transformer-based models, Graph-based algorithms Propose efficient and novel synthetic routes (retrosynthesis). Overcome synthetic challenges; Reduce development time and cost.

| Data Analysis | Convolutional Neural Networks (CNNs), Vision Transformers youtube.com | Automate analysis of high-throughput screening and imaging data. | Increase throughput of biological testing; Extract deeper insights from experimental data. |

Development of Sustainable and Environmentally Benign Manufacturing Processes

The pharmaceutical industry is increasingly focused on adopting green chemistry principles to minimize its environmental footprint. nih.govtandfonline.com Future research on the synthesis of Piperazine, 1-(1-oxidobenzo[b]thien-4-yl)- must prioritize the development of sustainable and environmentally benign manufacturing processes.

This involves a holistic approach to process design, focusing on:

Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents (DES). acs.orgresearchgate.net For instance, Suzuki coupling reactions have been successfully performed in aqueous media on a large scale. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. This often involves favoring addition reactions over substitution or elimination reactions. acs.org

Catalysis over Stoichiometric Reagents: Utilizing catalytic amounts of reagents (e.g., metal catalysts, organocatalysts, or enzymes) instead of stoichiometric ones reduces waste and often allows for milder reaction conditions.

Process Intensification: Adopting technologies like continuous flow reactors not only improves safety and scalability but can also reduce energy consumption and solvent use compared to traditional batch manufacturing. nih.govacs.org

Evaluating and optimizing a synthetic route based on green chemistry metrics, such as the E-factor (Environmental factor) and Process Mass Intensity (PMI), will be essential for developing a truly sustainable manufacturing process.

Table 4: Green Chemistry Strategies for Sustainable Manufacturing

Green Chemistry Principle Application to Synthesis Example
Waste Prevention Design syntheses with high atom economy and yield. Utilizing one-pot or tandem reactions to minimize intermediate purification steps and solvent waste. nih.govtandfonline.com
Safer Solvents and Auxiliaries Replace volatile and toxic organic solvents. Performing coupling reactions in water or using deep eutectic solvents (DES) as a recyclable reaction medium. tandfonline.comresearchgate.net
Energy Efficiency Conduct reactions at ambient temperature and pressure. Employing photoredox or enzymatic catalysis that can operate under mild conditions. mdpi.com
Use of Renewable Feedstocks Source starting materials from renewable biological sources. Exploring bio-derived starting materials for the synthesis of the piperazine or benzothiophene fragments.
Catalysis Replace stoichiometric reagents with catalytic alternatives. Using a Pd/C catalyst for a coupling reaction instead of a stoichiometric activating agent. tandfonline.com

| Real-Time Analysis for Pollution Prevention | Monitor reactions in real-time to prevent by-product formation. | Integrating in-line analytical techniques (e.g., IR, HPLC) into a continuous flow reactor setup. |

Q & A

What experimental strategies optimize the synthesis of Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- derivatives?

Basic Synthesis : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as described for analogous piperazine triazoles. Key steps include using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system under ambient conditions. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction, drying (Na₂SO₄), and purification via silica gel chromatography .
Advanced Optimization : For scalability, microwave-assisted synthesis (e.g., 50°C, 200 W) with benzoyl chloride derivatives and EDIPA in DCM improves reaction efficiency. Post-synthetic modifications, such as BBr₃-mediated deprotection or HCl/Zn reduction, enhance functional group diversity .

Which analytical methods are most reliable for characterizing Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- derivatives?

Basic Characterization : High-performance liquid chromatography (HPLC) with UV detection is standard, particularly after derivatization (e.g., using 1-(2-methoxyphenyl)piperazine to stabilize reactive intermediates). Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (EI/ESI-MS) confirm structural integrity .
Advanced Profiling : High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., CCDC-1990392 protocols) provide atomic-level resolution for novel derivatives. Gas chromatography (GC-MS) with SWGDRUG spectral libraries aids in forensic identification .

How can researchers evaluate the biological activity of this compound on neurotransmitter systems?

Basic Screening : Rodent head-twitch assays (HTA) and 5-HT2 receptor binding studies are foundational. For example, 1-arylpiperazines are tested against 5-HT2A/2C receptors using radioligand displacement (e.g., [³H]ketanserin) .
Advanced Mechanistic Studies : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to serotonin receptors. In vitro electrophysiology (patch-clamp) assesses functional modulation of 5-HT3 ion channels .

How to resolve contradictions in reported pharmacological data for Piperazine derivatives?

Basic Approach : Cross-validate assays using standardized protocols (e.g., OECD guidelines). For example, discrepancies in 5-HT receptor affinity may arise from variations in cell lines (CHO vs. HEK293) or ligand purity .
Advanced Resolution : Structure-activity relationship (SAR) studies using substituent-specific analogs (e.g., fluorobenzyl vs. chlorophenyl groups) clarify pharmacophore contributions. Meta-analyses of preclinical datasets identify confounding variables like metabolic stability .

What strategies enhance the therapeutic potential of this compound through structural modifications?

Basic Derivative Design : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to improve metabolic stability. Substituents at the piperazine nitrogen (e.g., benzyl, pyridinyl) modulate receptor selectivity .
Advanced Fragment-Based Design : Exploit the 1-(4-fluorobenzyl)piperazine fragment for tyrosine kinase inhibition. Combinatorial libraries generated via HBTU-mediated coupling (DMF, rt) enable rapid SAR exploration .

What methodologies assess the compound’s stability and storage conditions?

Basic Stability Testing : Accelerated stability studies (40°C/75% RH) over 6 months monitor degradation via HPLC. Anhydrous Na₂SO₄ storage in amber vials (-20°C) prevents hydrolysis .
Advanced Degradation Analysis : LC-MS/MS identifies degradation products (e.g., oxidized thiophene rings). Kinetic modeling (Arrhenius plots) predicts shelf-life under varied conditions .

How to evaluate the environmental impact of Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-?

Basic Ecotoxicity : Follow OECD 201/202 guidelines for algal growth inhibition (72h EC₅₀) and Daphnia magna immobilization assays. Use log Kow values (e.g., 3.5–4.2) to estimate bioaccumulation .
Advanced Fate Studies : Soil adsorption coefficients (Koc) and Henry’s law constants predict environmental mobility. Microbial biodegradation assays (OECD 301B) quantify mineralization rates .

What HPLC conditions are optimal for quantifying trace levels of this compound?

Basic Method : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid, 70:30), flow rate 1 mL/min, and UV detection at 254 nm. Derivatization with 1-(2-methoxyphenyl)piperazine enhances sensitivity .
Advanced Optimization : Ultra-performance liquid chromatography (UPLC) with tandem MS detection (MRM mode) achieves sub-ppb detection limits. Column temperature (40°C) and pH-adjusted buffers (e.g., ammonium acetate) reduce peak tailing .

How to address challenges in synthesizing enantiomerically pure derivatives?

Basic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Asymmetric synthesis using (-)-sparteine as a chiral inductor achieves >90% ee .
Advanced Catalysis : Pd-catalyzed asymmetric allylic alkylation (AAA) or enzymatic resolution (Candida antarctica lipase B) provides stereochemical control. X-ray crystallography confirms absolute configurations .

What in vitro models are suitable for preliminary toxicity screening?

Basic Models : HepG2 (liver) and HEK293 (kidney) cell lines assess cytotoxicity via MTT assays (IC₅₀ values). Ames tests (TA98/TA100 strains) evaluate mutagenicity .
Advanced Mechanistic Toxicity : High-content screening (HCS) with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) identifies organelle-specific damage. Transcriptomics (RNA-seq) links toxicity to oxidative stress pathways .

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